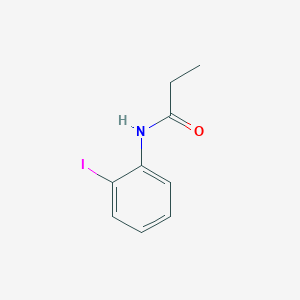
N-(2-iodophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)propanamide, also known as IPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPPA belongs to the class of amides and is a derivative of phenylpropanoic acid.
作用機序
N-(2-iodophenyl)propanamide inhibits FAAH by covalently binding to the active site of the enzyme. This covalent bond results in irreversible inhibition of FAAH. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(2-iodophenyl)propanamide leads to an increase in endocannabinoid levels, which can have various biochemical and physiological effects. Endocannabinoids have been shown to play a role in pain modulation, inflammation, anxiety, and mood regulation. Therefore, N-(2-iodophenyl)propanamide has the potential to be used in the treatment of various diseases such as chronic pain, inflammation, anxiety disorders, and depression.
実験室実験の利点と制限
N-(2-iodophenyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and has been shown to be selective for FAAH over other enzymes. N-(2-iodophenyl)propanamide has also been shown to be stable in various biological matrices such as plasma and brain tissue. However, N-(2-iodophenyl)propanamide has some limitations for lab experiments. It is a reactive compound and can form covalent bonds with other proteins and enzymes. Therefore, care should be taken when handling N-(2-iodophenyl)propanamide.
将来の方向性
There are several future directions for the study of N-(2-iodophenyl)propanamide. One potential direction is the development of N-(2-iodophenyl)propanamide analogs that have improved pharmacokinetic properties and selectivity for FAAH. Another potential direction is the study of the therapeutic potential of N-(2-iodophenyl)propanamide in various disease models. Additionally, the study of the effects of N-(2-iodophenyl)propanamide on other physiological processes such as memory and learning could provide valuable insights into the role of endocannabinoids in these processes.
合成法
N-(2-iodophenyl)propanamide can be synthesized by the reaction of 2-iodobenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-iodophenyl)propanamide as a white solid with a melting point of 110-112°C.
科学的研究の応用
N-(2-iodophenyl)propanamide has been used in various scientific research studies. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH) in vitro and in vivo. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and mood regulation. Inhibition of FAAH by N-(2-iodophenyl)propanamide leads to an increase in endocannabinoid levels, which can have therapeutic benefits.
特性
製品名 |
N-(2-iodophenyl)propanamide |
|---|---|
分子式 |
C9H10INO |
分子量 |
275.09 g/mol |
IUPAC名 |
N-(2-iodophenyl)propanamide |
InChI |
InChI=1S/C9H10INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChIキー |
NVKPQYACAMBSHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1I |
正規SMILES |
CCC(=O)NC1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)
![N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253054.png)

![1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B253060.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B253061.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B253063.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)